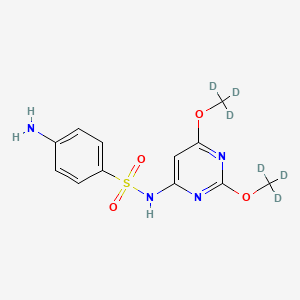

Sulfadimethoxine-d6

描述

Sulfadimethoxine-d6: is an isotopically labeled compound of sulfadimethoxine, a sulfonamide antibiotic. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the parent molecule, sulfadimethoxine. This isotopic labeling is particularly useful in analytical chemistry for tracing and quantifying the compound in various biological and environmental samples .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of sulfadimethoxine-d6 involves the incorporation of deuterium atoms into the sulfadimethoxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the deuteration of the starting materials, followed by the standard synthetic route for sulfadimethoxine. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for analytical applications .

化学反应分析

Types of Reactions: Sulfadimethoxine-d6, like its parent compound sulfadimethoxine, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Introduction of various substituents on the aromatic ring.

科学研究应用

Veterinary Medicine

Treatment of Infections:

Sulfadimethoxine is widely used in veterinary medicine to treat a range of infections in animals, including respiratory, urinary tract, and enteric infections. The deuterated form, sulfadimethoxine-d6, serves as an internal standard in analytical methods to measure residual levels of the drug in animal tissues post-treatment. This is essential for ensuring that drug residues do not exceed safety limits in food-producing animals .

Case Study: Residue Analysis

A study demonstrated the use of this compound as an internal standard to quantify sulfadimethoxine residues in chicken tissues. The method involved homogenizing tissue samples and employing a QuEChERS extraction protocol followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach provided accurate estimations without the need for recovery factors, facilitating compliance with regulatory standards .

Environmental Monitoring

Detection in Wastewater:

this compound is utilized as an analytical standard for detecting sulfonamide antibiotics in environmental samples, particularly wastewater. Techniques such as ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-QqLit-MS) have been employed to monitor these compounds, which are significant due to their potential ecological impacts .

Application Example:

Research has shown that using this compound enhances the sensitivity and specificity of detecting sulfonamides in complex environmental matrices such as soil and sludge. This capability is crucial for assessing the environmental fate of veterinary pharmaceuticals and their effects on microbial communities .

Analytical Chemistry

Chromatographic Studies:

this compound is frequently used in chromatographic techniques for the quantitative analysis of sulfonamides. Its isotopic labeling allows for precise quantification by compensating for matrix effects and enhancing signal clarity during detection.

| Application Area | Technique Used | Purpose |

|---|---|---|

| Veterinary Residue Analysis | LC-MS/MS | Quantification of drug residues in animal tissues |

| Environmental Monitoring | UPLC-QqLit-MS | Detection of sulfonamides in wastewater and soil |

| Analytical Method Development | HPLC with UV detection | Calibration and validation of sulfonamide assays |

Research and Development

Pharmaceutical Development:

In pharmaceutical research, this compound aids in the development of new formulations by providing a reliable standard for quality control during production processes. Its use ensures that formulations meet required specifications for active ingredients .

作用机制

Sulfadimethoxine-d6, like sulfadimethoxine, inhibits bacterial synthesis of folic acid by acting as a competitive inhibitor of para-aminobenzoic acid (PABA). This inhibition occurs at the enzyme dihydropteroate synthase, which is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By blocking this pathway, this compound prevents the bacteria from synthesizing nucleic acids, thereby inhibiting their growth and proliferation .

相似化合物的比较

Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.

Sulfamethazine: Used in veterinary medicine for its antibacterial effects.

Sulfapyridine: Employed in the treatment of bacterial infections.

Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

Uniqueness: Sulfadimethoxine-d6 is unique due to its isotopic labeling, which makes it particularly valuable in analytical applications. The presence of deuterium atoms allows for precise quantification and tracing in complex biological and environmental matrices, providing a significant advantage over non-labeled compounds .

生物活性

Sulfadimethoxine-d6 is a deuterated derivative of sulfadimethoxine, a sulfonamide antibiotic commonly used in veterinary medicine. This compound exhibits significant biological activity, particularly against bacterial infections in animals. The following sections detail its pharmacokinetics, efficacy, and environmental impact based on diverse research findings.

Pharmacokinetics and Distribution

This compound has been studied for its absorption, distribution, metabolism, and excretion (ADME) characteristics. A notable study measured the transfer of sulfadimethoxine from contaminated feed to chicken tissues, revealing average concentrations of 5 µg/kg in muscle, 13 µg/kg in liver, and 56 µg/kg in kidney after a 10-day administration period . The pharmacokinetic profile indicates that this compound is rapidly absorbed and distributed within the body, with a relatively low persistence compared to other antibiotics like doxycycline.

Efficacy Against Bacterial Infections

This compound demonstrates considerable antibacterial activity. It functions by inhibiting bacterial folate synthesis through competition with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase. This action disrupts the production of folate, which is essential for nucleic acid synthesis in bacteria . Studies have shown that sulfadimethoxine can effectively reduce bacterial counts in infected tissues, making it a valuable treatment option in veterinary medicine.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in treating various infections:

- Study on Chickens : In a controlled study involving chickens, this compound was administered alongside doxycycline. The results indicated that while both antibiotics were absorbed into tissues, sulfadimethoxine exhibited faster elimination rates, suggesting its suitability for short-term treatments .

- Environmental Impact Assessment : Research has also focused on the environmental stability of sulfadimethoxine. One study reported that sulfadimethoxine showed significant stability in seawater with only 18% degradation over five days. This persistence raises concerns about its accumulation in aquatic environments and potential effects on non-target organisms .

Data Tables

The following table summarizes key findings related to the biological activity and tissue distribution of this compound:

| Tissue | Sulfadimethoxine Concentration (µg/kg) | Doxycycline Concentration (µg/kg) |

|---|---|---|

| Muscle | 5 | 31 |

| Liver | 13 | 56 |

| Kidney | 56 | 115 |

常见问题

Basic Research Questions

Q. What is the role of Sulfadimethoxine-d6 as an internal standard in quantitative LC-MS/MS analysis?

this compound is a deuterated isotopologue used to correct for matrix effects, ionization efficiency variations, and instrument drift in liquid chromatography-tandem mass spectrometry (LC-MS/MS). By spiking known concentrations into samples, researchers normalize analyte responses (e.g., sulfonamides or flavonoids) during calibration curve construction. For example, in a study quantifying sinensetin, this compound improved precision, achieving a coefficient of variation (CV%) ≤15% for triplicate measurements . Methodologically, ensure the internal standard’s retention time and ionization behavior closely match the target analyte to minimize quantification errors.

Q. How should researchers select appropriate matrices for this compound application in residue analysis?

Matrices (e.g., biological fluids, environmental samples) must reflect the study’s scope. For instance, in pharmacokinetic studies, plasma or tissue homogenates are common. Validate matrix compatibility by spiking this compound into blank matrices and assessing recovery rates (ideally 80–120%). Cross-reference regulatory guidelines (e.g., EPA, EFSA) for approved matrices in residue testing, as outlined in safety data sheets .

Q. What protocols ensure this compound stability during long-term storage and experimental workflows?

Store this compound at –20°C in amber vials to prevent photodegradation. For stability testing, prepare spiked samples and analyze them over time under varying conditions (e.g., freeze-thaw cycles, room temperature exposure). Use calibration curves to monitor signal decay; deviations >20% indicate instability. Document storage conditions and batch-specific stability data to ensure reproducibility .

Advanced Research Questions

Q. How can researchers validate extraction efficiency of this compound from complex biological matrices?

Employ a "post-extraction spiking" method:

Extract analyte-free matrix (e.g., liver tissue).

Spike this compound into the extract and a neat solvent solution.

Compare LC-MS/MS responses between the two.

Efficiency is calculated as:

Acceptable recovery ranges (70–130%) depend on matrix complexity. Include triplicates to assess precision .

Q. What strategies mitigate matrix effects when using this compound in multi-residue assays?

Matrix effects arise from co-eluting impurities suppressing/enhancing ionization. To address this:

- Dilute samples to reduce interference, but ensure sensitivity is maintained.

- Use matrix-matched calibration standards prepared in blank matrix extracts.

- Compare deuterated vs. non-deuterated analogs : this compound’s isotopic separation should minimize overlap with endogenous compounds. Validate by analyzing spiked vs. unspiked samples .

Q. How should researchers resolve discrepancies between this compound and non-deuterated analyte responses in inter-laboratory studies?

Discrepancies often stem from differences in instrumentation or matrix composition. Standardize protocols by:

- Harmonizing LC gradients and MS parameters (e.g., collision energy).

- Sharing reference materials and calibration curves.

- Conducting cross-lab validation using blinded samples. Statistical tools (e.g., ANOVA) can identify systematic biases .

Q. What methodologies support the integration of this compound data into broader toxicological or environmental studies?

Adopt systematic review frameworks to synthesize data across studies. For example:

- Meta-analysis : Pool recovery rates and CV% from published LC-MS/MS workflows.

- Dose-response modeling : Use this compound-normalized data to assess toxicity thresholds.

- Regulatory alignment : Cross-reference findings with EFSA or EPA databases to identify gaps in maximum residue limits (MRLs) .

属性

IUPAC Name |

4-amino-N-[2,6-bis(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZORFUFYDOWNEF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746795 | |

| Record name | 4-Amino-N-{2,6-bis[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73068-02-7 | |

| Record name | 4-Amino-N-{2,6-bis[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73068-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。